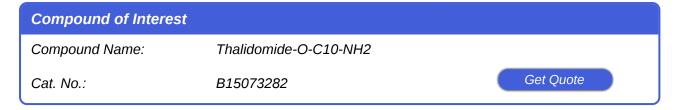


A Technical Guide to Thalidomide-O-C10-NH2 in PROTAC Development

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Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of **Thalidomide-O-C10-NH2**, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will explore its structure, mechanism of action, and role in the targeted degradation of proteins, supplemented with quantitative data, detailed experimental protocols, and process visualizations.

Introduction to PROTAC Technology and E3 Ligase Recruitment

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific unwanted proteins from the cell.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to tag a target protein for destruction.[1][2]

A PROTAC molecule consists of three key components:

- A warhead that binds to the target protein of interest (POI).
- An E3 ligase ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the warhead and the E3 ligase ligand.



The formation of a POI-PROTAC-E3 ligase "ternary complex" is the crucial first step.[1][4][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6] Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely recruited E3 ligases in PROTAC design due to the availability of well-characterized, potent, and drug-like small molecule ligands.[7][8][9][10][11]

Thalidomide-O-C10-NH2: A Key Cereblon Ligand

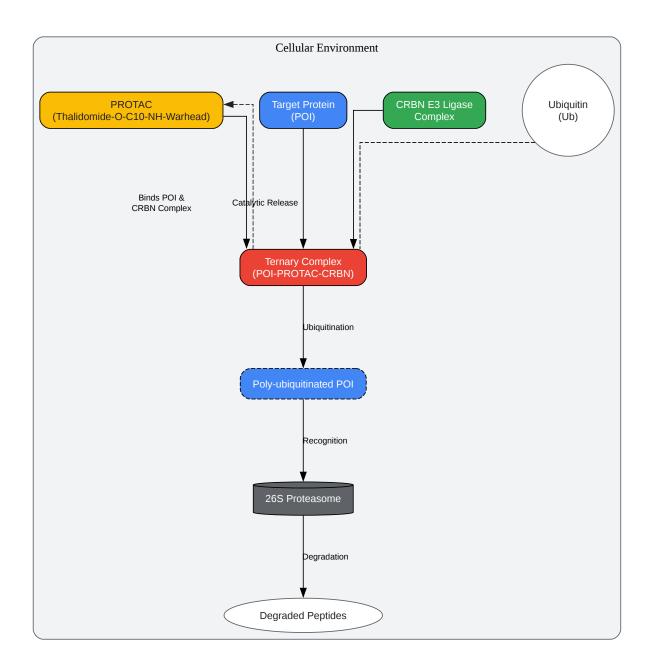
Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), are well-established ligands for CRBN.[8][9][10] **Thalidomide-O-C10-NH2** is a synthetic, functionalized E3 ligase ligand-linker conjugate specifically designed for PROTAC development.[12][13][14]

- Structure: It incorporates the thalidomide moiety, which serves as the CRBN-binding element. This is connected via an ether linkage to a 10-carbon alkyl chain (C10 linker). The linker terminates in a primary amine (-NH2) group.
- Function: The thalidomide portion ensures specific recruitment of the CRBN E3 ligase complex.[12] The terminal amine provides a convenient chemical handle for conjugation to a warhead ligand for a protein of interest, completing the PROTAC structure.[12][15] The 10-carbon linker provides the necessary length and flexibility to allow for the successful formation of a productive ternary complex between the target protein and CRBN.

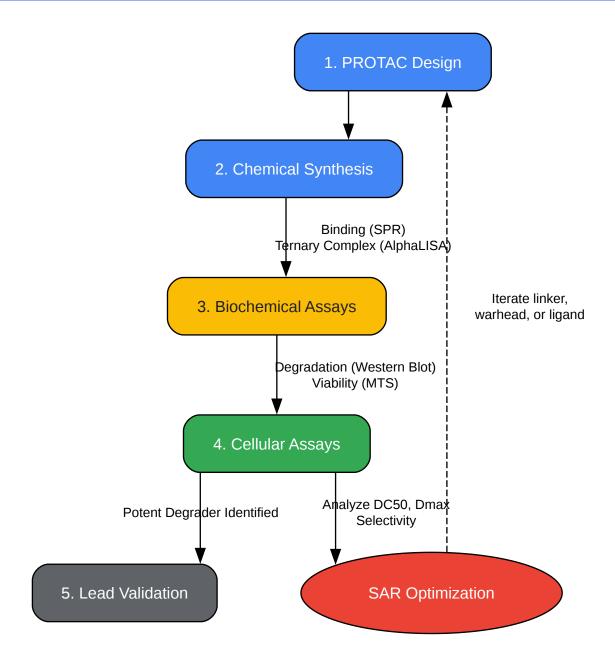
Mechanism of Action

The mechanism of action for a PROTAC utilizing a thalidomide-based ligand like **Thalidomide-O-C10-NH2** follows a catalytic cycle, as illustrated below.









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